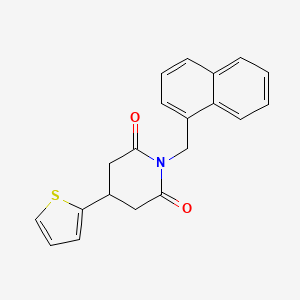

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Description

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a piperidine-2,6-dione derivative featuring a naphthalene methyl group at position 1 and a thiophene ring at position 3. The piperidine-2,6-dione (glutarimide) core is a privileged scaffold in medicinal chemistry, known for its conformational flexibility and ability to interact with diverse biological targets .

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2S/c22-19-11-16(18-9-4-10-24-18)12-20(23)21(19)13-15-7-3-6-14-5-1-2-8-17(14)15/h1-10,16H,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTDWLTWYDPWCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine-2,6-dione Core: This can be achieved through the cyclization of appropriate diketone precursors under acidic or basic conditions.

Attachment of the Naphthalen-1-ylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction where the naphthalene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.

Introduction of the Thiophen-2-yl Group: This can be accomplished through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the naphthalene and thiophene rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Material Science: Its unique structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Piperidine-2,6-dione Derivatives

Structural Analogues and Pharmacological Activities

The table below compares key structural features, targets, and applications of 1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione with related compounds:

Structure-Activity Relationships (SAR)

- Aryl Substituents: Thiophene vs. Fluorophenyl: The thiophene group in the target compound may enhance metabolic stability compared to fluorophenyl analogs (e.g., 4-(3-fluorophenyl)piperidine-2,6-dione) due to reduced susceptibility to oxidative metabolism . Naphthalene vs.

- Positional Effects: Substitution at position 4 (e.g., thiophen-2-yl) is critical for receptor engagement. For example, 4-(6-fluorobenzoisoxazolyl) derivatives in show nanomolar affinity for dopamine receptors, suggesting that electron-withdrawing groups at this position enhance binding .

Side Chain Modifications :

- Elongated side chains with morpholine or piperazine (e.g., ZS-1 and iberdomide) confer selectivity for enzymes like COX-2 or cereblon, respectively . The target compound’s lack of such chains may limit its utility in these pathways.

Biological Activity

1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a compound of interest in medicinal chemistry due to its unique structural features, which include both naphthalene and thiophene moieties. These features contribute to its potential biological activities, particularly in pharmacology and material science. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The compound's chemical structure is characterized by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHN OS |

| Molecular Weight | 335.4 g/mol |

| CAS Number | 1396864-65-5 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors through:

- Binding to Active Sites : The compound can bind to the active sites of enzymes, inhibiting their function.

- Allosteric Modulation : It may also interact with allosteric sites, leading to changes in protein conformation and activity.

- Influencing Cellular Signaling : This interaction can alter cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For example, a study reported that derivatives of piperidine compounds showed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Neuroprotective Effects

The compound is being explored for its potential neuroprotective effects. Its structural similarity to known neuroprotective agents suggests it may be effective in treating neurological disorders by modulating neurotransmitter systems or reducing oxidative stress.

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(Naphthalen-1-ylmethyl)-4-phenylpiperidine-2,6-dione | Naphthalene + Phenyl | Moderate anticancer activity |

| 1-(Naphthalen-1-ylmethyl)-4-(furan-2-yl)piperidine-2,6-dione | Naphthalene + Furan | Antioxidant properties |

The presence of the thiophene ring in this compound enhances its electronic properties compared to other derivatives, potentially leading to improved binding affinities and biological activities.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Therapy : A study demonstrated that a derivative of this compound exhibited IC values significantly lower than conventional chemotherapeutics in vitro .

- Neuroprotection : Research indicated that related compounds showed promise in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.

- Antiviral Screening : In preliminary screenings against viral targets, compounds structurally related to this one showed promising results, warranting further investigation into their mechanisms and efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-yl)piperidine-2,6-dione, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and functional group coupling. For example:

- Step 1 : Coupling of naphthalene-1-ylmethyl groups to a piperidine-2,6-dione backbone via alkylation or acylation.

- Step 2 : Introduction of the thiophen-2-yl moiety using cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic aromatic substitution.

Optimization : Microwave-assisted synthesis (e.g., 60–100°C, 20–60 min) can improve yield and reduce side products compared to conventional heating . Solvent choice (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity.

Q. How can the structural integrity of this compound be validated after synthesis?

Use a combination of:

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification.

- X-ray Crystallography : For absolute configuration determination, using programs like SHELXL for refinement .

- HPLC : To assess purity (>95% by area normalization).

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7).

- Target Engagement : Fluorescence polarization assays to test binding to cereblon (CRBN), a common target for piperidine-2,6-dione derivatives .

- Anti-inflammatory Activity : ELISA-based measurement of cytokine inhibition (e.g., TNF-α, IL-6) .

Advanced Research Questions

Q. How does the naphthalene-thiophene substitution pattern influence the compound’s mechanism of action in cancer therapeutics?

The naphthalene group enhances hydrophobic interactions with protein targets (e.g., CRBN), while the thiophene moiety may modulate electronic properties and binding affinity. Key methods to study this:

- Molecular Dynamics Simulations : Compare binding free energies of analogs with/without substituents.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with furan) and test CRBN ubiquitination activity .

- Crystallographic Studies : Co-crystallize the compound with CRBN to identify key binding residues .

Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. antimicrobial) be resolved?

- Dose-Response Analysis : Determine if dual activity is concentration-dependent (e.g., apoptosis at high doses vs. bacterial membrane disruption at low doses).

- Pathway-Specific Assays : Use RNA sequencing to identify differentially expressed genes in treated cells.

- Off-Target Profiling : Employ kinome-wide or proteome-wide screens (e.g., KINOMEscan®) to detect unintended interactions .

Q. What strategies are effective in improving the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Lipid Nanoparticle Encapsulation : To improve bioavailability and reduce clearance.

- Metabolic Stability Assays : Use liver microsomes to identify metabolic hotspots and guide structural modifications .

Methodological Considerations

Q. How should researchers handle crystallographic data discrepancies during structure refinement?

Q. What in silico approaches are recommended for predicting off-target effects?

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to screen against toxicity-related targets (e.g., hERG channel).

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.